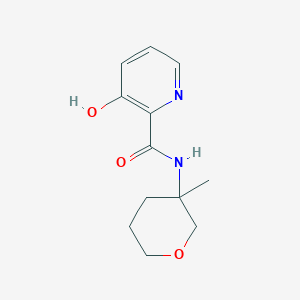![molecular formula C12H20N4O2 B6644642 3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid, also known as DMTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTA is a synthetic amino acid derivative that has been synthesized through a specific chemical process.
科学的研究の応用
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid has been extensively studied for its potential applications in various fields of science. In the field of chemistry, this compound has been used as a chiral auxiliary in asymmetric synthesis. In the field of biochemistry, this compound has been used as a ligand for the purification of proteins. In the field of pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
作用機序
The mechanism of action of 3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid is not fully understood. However, it is believed that this compound works by binding to specific receptors in the brain and altering their activity. This leads to changes in the levels of neurotransmitters, which can affect mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine levels in the brain, which can lead to improved mood and cognitive function. This compound has also been shown to decrease the levels of stress hormones, such as cortisol, which can have a positive impact on overall health.
実験室実験の利点と制限
One advantage of using 3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of drugs on the brain. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in certain experiments. Additionally, the complex synthesis process of this compound can make it expensive and time-consuming to produce.
将来の方向性
There are several future directions for research on 3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid. One area of interest is the potential use of this compound as a treatment for neurological disorders, such as Parkinson's disease and depression. Another area of interest is the development of new drug delivery systems using this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a synthetic amino acid derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a complex process that requires skilled professionals and specialized equipment. This compound has been extensively studied for its potential applications in chemistry, biochemistry, and pharmacology. The mechanism of action of this compound is not fully understood, but it is believed to work by altering the activity of specific receptors in the brain. This compound has various biochemical and physiological effects, and its potential advantages and limitations for lab experiments should be carefully considered. There are several future directions for research on this compound, including its potential use as a treatment for neurological disorders and the development of new drug delivery systems.
合成法
The synthesis of 3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid involves a series of chemical reactions, starting with the reaction of 5,6-diethyl-1,2,4-triazine-3-amine with chloroacetic acid to form 3-(5,6-diethyl-1,2,4-triazin-3-yl)propanoic acid. This intermediate is then treated with formaldehyde and dimethylamine to form this compound. The synthesis of this compound is a complex process that requires skilled professionals and specialized equipment.
特性
IUPAC Name |
3-[(5,6-diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-5-9-10(6-2)14-15-12(13-9)16(4)7-8(3)11(17)18/h8H,5-7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKZMSFIPVSHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)N(C)CC(C)C(=O)O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)


![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)

![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)



![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)

